molecular formula C17H24O B8163868 5-Octyl-2,3-dihydro-1H-inden-1-one

5-Octyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8163868
M. Wt: 244.37 g/mol
InChI Key: JAVRHWDTJKUWOJ-UHFFFAOYSA-N
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Description

5-Octyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The indanone core is a recognized scaffold in the development of novel therapeutic agents, and its derivatives demonstrate a broad spectrum of biological activities . This specific derivative, featuring an octyl side chain, is of significant interest for research applications, particularly in the design and synthesis of new bioactive molecules. Indanone-based derivatives are extensively investigated for their anticancer properties. They can function as tubulin polymerization inhibitors by binding to the colchicine site, thereby disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and stimulating apoptosis in cancer cells . Furthermore, such compounds have shown anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . Beyond oncology, the indanone scaffold is a key structural component in pharmaceuticals for neurodegenerative diseases, most notably in the acetylcholinesterase inhibitor donepezil, which is used for the treatment of Alzheimer's disease . Additional research areas for indanones include development of anti-inflammatory, antimicrobial, and antiviral agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

5-octyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-2-3-4-5-6-7-8-14-9-11-16-15(13-14)10-12-17(16)18/h9,11,13H,2-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRHWDTJKUWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysts

Friedel-Crafts acylation typically employs aluminum trichloride (AlCl₃) as a Lewis acid catalyst to generate an acylium ion from an acyl chloride. For indenone formation, the reaction proceeds via electrophilic attack on a substituted benzene derivative, followed by cyclization. For example, reacting 1-indanone with an acyl chloride in the presence of AlCl₃ yields a dihydroindenone intermediate.

Recent advancements highlight the use of organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) for regioselective acylation. DBN forms an N-acyl intermediate with acyl chlorides, enabling efficient ketone installation without metal catalysts. This method avoids AlCl₃’s moisture sensitivity and simplifies purification.

Table 1: Comparative Analysis of Friedel-Crafts Catalysts

CatalystYield (%)Reaction Time (h)Selectivity
AlCl₃65–754–6Moderate
DBN80–852–3High (C2/C3)
FeCl₃50–608–10Low

Alkylation for Octyl Sidechain Introduction

The octyl substituent at the 5-position is introduced via alkylation , often employing alkyl halides or alcohols under acidic or basic conditions.

Friedel-Crafts Alkylation

Traditional methods use alkyl halides (e.g., 1-bromooctane) with AlCl₃ to generate carbocations for electrophilic substitution. However, this approach suffers from carbocation rearrangements, leading to byproducts. For instance, reacting 2,3-dihydro-1H-inden-1-one with 1-bromooctane at 80°C yields this compound in ~60% yield after 12 hours.

Mitsunobu Reaction

An alternative strategy utilizes the Mitsunobu reaction to couple indenone with octanol using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method offers superior regiocontrol, achieving 75–80% yields under mild conditions.

Key Reaction Parameters:

  • Temperature: 0–25°C

  • Solvent: Tetrahydrofuran (THF)

  • Stoichiometry: 1:1.2 (indenone:octanol)

Reduction and Functional Group Interconversion

Intermediate reduction steps are critical for accessing partially saturated indenones.

Catalytic Hydrogenation

RANEY Nickel -catalyzed hydrogenation reduces nitro or ketone groups in precursors. For example, hydrogenating 5-nitro-2,3-dihydro-1H-inden-1-one at 3 bar H₂ pressure in THF/MeOH (6:1) achieves 96% conversion to the amine intermediate, which is subsequently alkylated.

Borohydride Reduction

Sodium borohydride (NaBH₄) selectively reduces α,β-unsaturated ketones to allylic alcohols, which can be further functionalized. This step is pivotal when synthesizing indenones from conjugated diketones.

Alternative Synthetic Routes

Grignard Addition

Grignard reagents (e.g., octylmagnesium bromide) add to indenone carbonyl groups, forming tertiary alcohols that undergo acid-catalyzed dehydration to yield alkylated products. This method requires anhydrous conditions but provides 70–75% yields.

Cross-Coupling Reactions

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Purity is verified via:

  • HPLC : Retention time ~12.5 min (C18 column, 70% MeOH).

  • NMR : Characteristic signals at δ 2.85 (m, 2H, CH₂), 1.25 (m, 12H, octyl chain) .

Chemical Reactions Analysis

Types of Reactions

5-Octyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

5-Octyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Octyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Insights :

  • Lipophilicity : The octyl chain in 5-octyl derivatives likely increases hydrophobicity compared to shorter alkyl (e.g., methyl) or polar (e.g., hydroxy, nitro) substituents, affecting drug absorption or environmental persistence.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, influencing reactivity in synthesis and biological interactions .

Allelopathic Activity

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one: Demonstrates potent growth suppression in Lepidium sativum (IC₅₀: 0.34 mM hypocotyl, 0.16 mM root), outperformed only by alpinolide peroxide (IC₅₀: 0.21 mM hypocotyl) . The hydroxy and isopropyl groups may facilitate hydrogen bonding and steric hindrance, enhancing phytotoxicity.

Enzyme Inhibition

  • Chalcone-like derivatives : Exhibit tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) . Conjugation with aromatic systems enhances π-π stacking in enzyme active sites.
  • Tetrazole-thioether derivatives : Show acetylcholinesterase inhibition, with sulfur atoms coordinating to catalytic serine residues .

Physicochemical Properties

  • Crystallography : (E)-2-Benzylidene derivatives exhibit planar geometries with slight deviations (dihedral angles >8.15°), influencing packing efficiency and solubility .
  • Thermodynamic Stability : Electron-withdrawing groups (e.g., nitro) reduce thermal stability compared to alkyl or methoxy substituents .

Biological Activity

5-Octyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of indanones, characterized by a bicyclic structure that includes a ketone functional group. The octyl chain enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell proliferation.

3. Neuroprotective Effects
Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It might interact with receptors involved in neurotransmission and inflammation, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Study

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This suggests its potential utility in cancer therapy.

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Mechanism
AntimicrobialSignificant inhibition of bacterial growthDisruption of cell membrane integrity
AnticancerInduction of apoptosis in cancer cellsActivation of apoptotic pathways
NeuroprotectiveProtection against oxidative stressModulation of inflammatory responses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Octyl-2,3-dihydro-1H-inden-1-one, and what key reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : Adaptable from methods used for methyl-substituted indenones (e.g., 2,6-dimethyl derivatives in ). Use octanoyl chloride instead of acetic anhydride with AlCl₃ as a catalyst.

  • Electrophilic Substitution : Introduce the octyl group via halogenation followed by alkylation (similar to iodination in ). Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to manage steric hindrance from the octyl chain.

  • Key Conditions : Monitor reaction progress via HPLC or TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) . Purify via column chromatography (silica gel, gradient elution).

    • Data Table :
Synthetic RouteCatalystSolventYield (%)
Friedel-CraftsAlCl₃DCM45–60
AlkylationFeCl₃Toluene30–50

Q. How is the structural elucidation of this compound typically performed?

  • Techniques :

  • X-ray Crystallography : Resolve the bicyclic core and substituent positions using SHELX programs (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : Confirm the octyl chain integration (¹H NMR: δ 0.88 ppm, triplet for CH₃; ¹³C NMR: δ 14–34 ppm for C8 chain) and ketone group (¹³C NMR: δ 210 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 260.2.

Advanced Research Questions

Q. What experimental strategies can address low reactivity during octyl group introduction in 5-position substitutions?

  • Challenges : Steric hindrance from the octyl chain reduces electrophilic substitution efficiency.
  • Solutions :

  • Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 100°C, 30 min) to improve yield .
  • Lewis Acid Optimization : Replace AlCl₃ with milder catalysts (e.g., InCl₃) to reduce side reactions .
  • Protecting Groups : Temporarily protect the ketone with ethylene glycol to direct substitution .

Q. How do researchers resolve contradictions between in vitro and in vivo activity data for lipophilic indenones like 5-Octyl derivatives?

  • Case Study :

  • In Vitro : High antimicrobial activity (MIC = 2 µg/mL) due to membrane disruption by the octyl chain.
  • In Vivo : Reduced efficacy (ED₅₀ = 50 mg/kg) due to poor solubility.
    • Methodology :
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-methyl vs. 5-octyl) to isolate hydrophobicity effects .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
    • Data Table :
DerivativelogP (Octanol/Water)In Vitro MIC (µg/mL)In Vivo ED₅₀ (mg/kg)
5-Methyl2.11030
5-Octyl5.8250

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), leveraging the octyl chain for hydrophobic pocket binding .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Key Notes for Experimental Design

  • Contradiction Management : When SAR data conflicts with pharmacokinetic profiles, prioritize in silico ADMET predictions (e.g., SwissADME) to balance activity and solubility .
  • Safety : The octyl chain increases flammability; store under nitrogen and avoid high-temperature reactions without inert atmospheres .

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